Osteoclastogenesis Inhibition Potency: Quantitative IC₅₀ Compared to Class-Level Benchmarks
4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]nicotinonitrile inhibits human RANKL-induced osteoclastogenesis in mouse bone marrow cells with an IC₅₀ of 2.50×10³ nM (2.5 µM), as curated in BindingDB [1]. This value falls within the same micromolar potency range as the well-characterized IKKβ inhibitor SC-514, which dose-dependently suppresses RANKL-induced osteoclastogenesis with an IC₅₀ of <5 µM in comparable in vitro models [2]. The activity level distinguishes the compound from the micromolar-to-submicromolar range reported for certain structurally unrelated RANKL signaling inhibitors such as bisnoralcohol (IC₅₀ 2.325 µM) , providing a quantitative anchor for selecting 478245-92-0 as a tool compound within the 2-arylsulfanyl nicotinonitrile chemotype.
| Evidence Dimension | Inhibition of RANKL-induced osteoclastogenesis (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.50×10³ nM (2.5 µM) |
| Comparator Or Baseline | SC-514 (IKKβ inhibitor): IC₅₀ < 5 µM; Bisnoralcohol: IC₅₀ = 2.325 µM (both from published independent studies, not matched-pair) |
| Quantified Difference | Target compound potency is within 2–3 fold of the comparator benchmarks; exact fold difference cannot be calculated due to different assay conditions. |
| Conditions | Assay: Human RANKL-induced osteoclastogenesis in RANKL-cultured mouse bone marrow cells, assessed as reduction in RANKL/M-CSF-induced TRAP activity. Preincubation with RANKL for 1 hr, then cell addition, media replenishment every 48 hrs for 4 days [1]. |
Why This Matters
A quantified IC₅₀ anchored within the micromolar range allows researchers to benchmark 478245-92-0 against known RANKL pathway inhibitors when developing osteoclastogenesis assays, ensuring reproducible pharmacological profiling without relying on uncharacterized analogs.
- [1] BindingDB. Entry BDBM50547332. IC₅₀: 2.50E+3 nM. Assay: RANKL-induced osteoclastogenesis, mouse bone marrow cells. Deposited 2022-03-22. View Source
- [2] Liu Q, et al. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation. Biochem Pharmacol. 2013;86(12):1775-1782. doi:10.1016/j.bcp.2013.09.017. View Source
